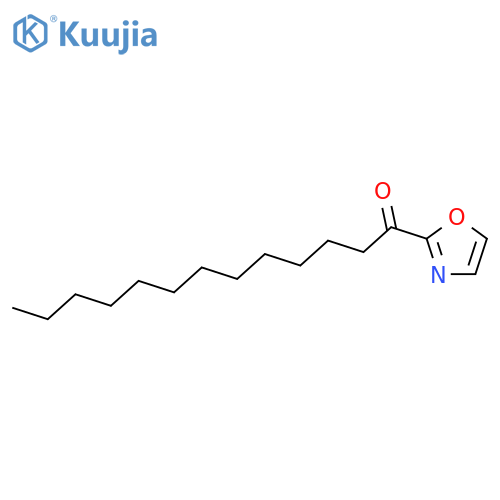Cas no 898758-51-5 (2-Tridecanoyloxazole)

2-Tridecanoyloxazole structure
商品名:2-Tridecanoyloxazole
CAS番号:898758-51-5
MF:C16H27NO2
メガワット:265.391084909439
MDL:MFCD07699293
CID:994012
PubChem ID:24723604
2-Tridecanoyloxazole 化学的及び物理的性質
名前と識別子
-
- 1-(1,3-oxazol-2-yl)tridecan-1-one
- 2-TRIDECANOYLOXAZOLE
- DTXSID20642042
- MFCD07699293
- 898758-51-5
- AKOS016019026
- A916822
- 1-(Oxazol-2-yl)tridecan-1-one
- 1-Tridecanone, 1-(2-oxazolyl)-
- 2-Tridecanoyloxazole
-
- MDL: MFCD07699293
- インチ: InChI=1S/C16H27NO2/c1-2-3-4-5-6-7-8-9-10-11-12-15(18)16-17-13-14-19-16/h13-14H,2-12H2,1H3
- InChIKey: ASCDMTJLKMAUPY-UHFFFAOYSA-N
- ほほえんだ: CCCCCCCCCCCCC(C1=NC=CO1)=O
計算された属性
- せいみつぶんしりょう: 265.20400
- どういたいしつりょう: 265.204179104g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 19
- 回転可能化学結合数: 12
- 複雑さ: 231
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 6.1
- トポロジー分子極性表面積: 43.1Ų
じっけんとくせい
- 密度みつど: 0.952±0.06 g/cm3(Predicted)
- ふってん: 363.1±25.0 °C(Predicted)
- PSA: 43.10000
- LogP: 5.16830
- 酸性度係数(pKa): -1.71±0.10(Predicted)
2-Tridecanoyloxazole セキュリティ情報
2-Tridecanoyloxazole 税関データ
- 税関コード:2934999090
- 税関データ:
中国税関番号:
2934999090概要:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
2-Tridecanoyloxazole 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | T090700-500mg |
2-Tridecanoyloxazole |
898758-51-5 | 500mg |
$ 735.00 | 2022-06-03 | ||
| Fluorochem | 202597-2g |
2-Tridecanoyloxazole |
898758-51-5 | 97% | 2g |
£837.00 | 2022-03-01 | |
| A2B Chem LLC | AH89266-1g |
2-Tridecanoyloxazole |
898758-51-5 | 97% | 1g |
$660.00 | 2024-04-19 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1622095-1g |
1-(Oxazol-2-yl)tridecan-1-one |
898758-51-5 | 98% | 1g |
¥7917.00 | 2024-04-26 | |
| Fluorochem | 202597-1g |
2-Tridecanoyloxazole |
898758-51-5 | 97% | 1g |
£554.00 | 2022-03-01 | |
| Fluorochem | 202597-5g |
2-Tridecanoyloxazole |
898758-51-5 | 97% | 5g |
£1702.00 | 2022-03-01 | |
| abcr | AB362715-2 g |
2-Tridecanoyloxazole, 97%; . |
898758-51-5 | 97% | 2 g |
€1,400.00 | 2023-07-19 | |
| abcr | AB362715-2g |
2-Tridecanoyloxazole, 97%; . |
898758-51-5 | 97% | 2g |
€1400.00 | 2025-02-15 | |
| A2B Chem LLC | AH89266-2g |
2-Tridecanoyloxazole |
898758-51-5 | 97% | 2g |
$973.00 | 2024-04-19 | |
| Crysdot LLC | CD11024309-5g |
2-Tridecanoyloxazole |
898758-51-5 | 95+% | 5g |
$1401 | 2024-07-19 |
2-Tridecanoyloxazole 関連文献
-
Juan Herranz,Nicholas Larouche,Thomas M. Arruda,Michel Lefèvre,Frédéric Jaouen,Peter Bogdanoff,Sebastian Fiechter,Irmgard Abs-Wurmbach,Sanjeev Mukerjee,Jean-Pol Dodelet Phys. Chem. Chem. Phys., 2012,14, 11673-11688
-
Xiao-Hui Guan,Liu Yang,Xin Guan,Guang-Sheng Wang RSC Adv., 2015,5, 36185-36191
-
Lei Li,Fangjian Shang,Li Wang,Supeng Pei,Yongming Zhang Energy Environ. Sci., 2010,3, 114-116
-
Jiayun Hu,Manuka Ghosh,Marvin J. Miller Anal. Methods, 2019,11, 296-302
898758-51-5 (2-Tridecanoyloxazole) 関連製品
- 898759-04-1(2-(Cyclohexylacetyl)oxazole)
- 898758-48-0(2-Dodecanoyloxazole)
- 898758-86-6(2-Cyclopentanoyloxazole;)
- 2010325-18-3(8-azabicyclo3.2.1octane-3-thiol)
- 1189699-92-0(2-(4-chlorophenoxy)-N-{2-4-(4-methylbenzenesulfonyl)piperazin-1-ylethyl}acetamide hydrochloride)
- 2171300-89-1(1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-2-methylpiperidine-4-carboxylic acid)
- 1111032-68-8(4-(3-chloro-4-methoxybenzenesulfonyl)-N,N-diethyl-6-fluoroquinoline-3-carboxamide)
- 2171160-84-0((3S)-3-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}pentanoic acid)
- 2580094-99-9(rac-(3R,4R)-1-(benzyloxy)carbonyl-4-fluoropyrrolidine-3-carboxylic acid)
- 860786-28-3(2-4-(4-Fluorophenyl)piperazino-4-phenylnicotinonitrile)
推奨される供給者
Amadis Chemical Company Limited
(CAS:898758-51-5)2-Tridecanoyloxazole

清らかである:99%
はかる:1g
価格 ($):465.0